1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid is a chemical compound that features a piperazine ring and a piperidine ring, both of which are common structures in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the piperazine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound shares a similar structure but includes a tert-butyl ester group.
Ethyl 1-piperazinecarboxylate: Another similar compound with an ethyl ester group.
Uniqueness: 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of piperazine and piperidine rings, which can confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H19N3O3 |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14/h9,12H,1-8H2,(H,15,16) |
InChI Key |
UAQHAHZPESLMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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